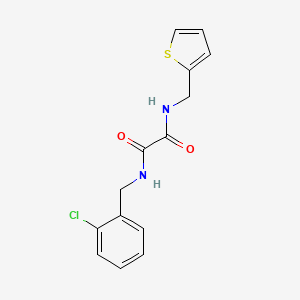

N1-(2-chlorobenzyl)-N2-(thiophen-2-ylmethyl)oxalamide

描述

属性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2S/c15-12-6-2-1-4-10(12)8-16-13(18)14(19)17-9-11-5-3-7-20-11/h1-7H,8-9H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOFNEXJKFRLKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C(=O)NCC2=CC=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of 2-chlorobenzylamine with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of oxalyl chloride solution in anhydrous dichloromethane.

Step 2: Addition of 2-chlorobenzylamine to the oxalyl chloride solution, followed by stirring at low temperature.

Step 3: Gradual addition of thiophen-2-ylmethylamine to the reaction mixture, followed by stirring at room temperature.

Step 4: Purification of the resulting product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis.

化学反应分析

Types of Reactions

N1-(2-chlorobenzyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The chlorobenzyl group can be reduced to form the corresponding benzylamine.

Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

Reduction: Formation of benzylamine derivatives.

Substitution: Formation of substituted benzyl derivatives with various functional groups.

科学研究应用

N1-(2-chlorobenzyl)-N2-(thiophen-2-ylmethyl)oxalamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

作用机制

The mechanism of action of N1-(2-chlorobenzyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, the compound’s ability to interact with cellular pathways can result in anticancer or anti-inflammatory activities.

相似化合物的比较

Structural and Functional Comparison with Similar Oxalamides

Structural Diversity in Substituents

The oxalamide scaffold permits extensive structural modifications, leading to varied biological and physicochemical properties. Key comparisons include:

Key Observations:

- Aromatic vs. Heterocyclic Substituents : The target compound’s thiophen-2-ylmethyl group introduces sulfur-based heteroaromaticity, which may influence electronic properties and metabolic stability compared to purely aromatic (e.g., 4-chlorophenyl) or pyridine-based substituents (e.g., S336) .

- Chlorinated Aromatics : The 2-chlorobenzyl group in the target compound contrasts with 4-chlorophenyl in antiviral compounds () and 3-chloro-4-fluorophenyl in enzyme inhibitors (), suggesting positional halogenation affects target selectivity .

Key Observations:

- Yield Variability : Yields range from 35% () to 95% (), influenced by steric hindrance (e.g., bulky adamantyl groups in ) and stereochemical complexity .

- Purity Considerations : Pharmaceutical oxalamides (e.g., ) prioritize HPLC purity (>90%), while flavor compounds like S336 meet regulatory standards for food additives .

Antiviral Activity:

- Compounds in (e.g., 13,14,15) inhibit HIV entry via CD4-binding site interference, with EC50 values correlated to thiazole and pyrrolidine substituents .

- Comparison : The target compound’s thiophene group may mimic heterocyclic interactions in antiviral mechanisms but requires empirical validation.

Enzyme Inhibition:

- Compound 28 () inhibits stearoyl-CoA desaturase via CYP4F11 activation, with IC50 values influenced by halogen and methoxy groups .

- Comparison : The 2-chlorobenzyl group in the target compound may enhance lipophilicity and membrane permeability compared to 4-methoxyphenethyl in 26.

Flavor Enhancement:

Metabolic and Toxicological Profiles

- CYP Inhibition : S5456 (), a dimethoxybenzyl analog, shows moderate CYP3A4 inhibition (51% at 10 µM), suggesting substituents like pyridinylethyl or thiophenmethyl may alter metabolic pathways .

- Regulatory Status : S336 has global approval as a flavor additive, while pharmaceutical oxalamides (e.g., ) undergo rigorous toxicological evaluation .

常见问题

Q. What are the common synthetic routes for preparing N1-(2-chlorobenzyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how is purity ensured?

The synthesis typically involves a multi-step sequence:

- Step 1 : Preparation of intermediates (e.g., 2-chlorobenzylamine and thiophen-2-ylmethylamine).

- Step 2 : Coupling via oxalyl chloride or activated esters to form the oxalamide core .

- Reagents : Oxalyl chloride, triethylamine (base), and anhydrous solvents (e.g., DCM or THF).

- Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity, verified by HPLC .

Q. Which spectroscopic methods are critical for structural confirmation of this compound?

- NMR Spectroscopy : H and C NMR confirm substituent integration and connectivity (e.g., aromatic protons at δ 7.2–7.5 ppm for chlorobenzyl and thiophene groups) .

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~3300 cm (N-H stretch) validate the oxalamide backbone .

- Mass Spectrometry : LC-MS (APCI+) provides molecular ion confirmation (e.g., [M+H]+ ≈ 349.8 g/mol) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Enzyme Inhibition : Screen against kinases or hydrolases using fluorogenic substrates (e.g., IC determination) .

- Antimicrobial Testing : Microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC vs. HEK293 normal cells) .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

- Parameter Optimization :

- Temperature : Controlled at 0–5°C during coupling to minimize side reactions .

- Solvent : Use polar aprotic solvents (e.g., DMF) for better intermediate solubility .

- Catalysts : Employ DMAP or HOBt to enhance amide bond formation efficiency .

- Yield Improvement : Pilot studies show yields increase from 30% to 50% with dropwise reagent addition .

Q. What mechanistic insights exist for its potential enzyme inhibition?

- Binding Mode : Molecular docking suggests the chlorobenzyl group occupies hydrophobic pockets in kinase active sites, while the thiophene moiety engages in π-π stacking .

- Kinetic Studies : Competitive inhibition observed with values in the nM range for soluble epoxide hydrolase (sEH) .

Q. How do structural modifications impact biological activity?

A comparative analysis of analogs reveals:

| Modification | Bioactivity Trend |

|---|---|

| Chlorine → Fluorine | Increased solubility but reduced kinase inhibition |

| Thiophene → Furan | Lower antimicrobial potency due to reduced π-electron density |

| Oxalamide → Urea | Loss of sEH inhibition, suggesting critical hydrogen-bonding role |

Q. How should researchers address contradictions in reported biological data?

- Methodological Consistency : Ensure assay conditions (e.g., pH, cell lines) align across studies. For example, conflicting IC values may arise from differing ATP concentrations in kinase assays .

- SAR Studies : Systematically vary substituents (e.g., halogen position) to isolate activity contributors .

Q. What computational tools are useful for predicting reactivity or metabolite pathways?

- DFT Calculations : Predict sites for electrophilic attack (e.g., chlorobenzyl para-position) .

- ADMET Prediction : Software like SwissADME estimates metabolic stability (e.g., CYP450 interactions) .

- Molecular Dynamics : Simulate binding persistence in enzyme active sites over 100 ns trajectories .

Methodological Notes

- Data Integrity : Cross-validate spectral data with PubChem entries and peer-reviewed syntheses (e.g., H NMR shifts in DMSO-) .

- Ethical Compliance : Use in-vitro assays only; no human/animal testing is permitted without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。